molecular formula C14H14O5S B2426570 5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-25-6

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid

Cat. No.: B2426570
CAS No.: 696648-25-6
M. Wt: 294.32
InChI Key: FCCWPBSZNPCKRM-UHFFFAOYSA-N
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Description

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is an organic compound with the molecular formula C14H14O5S It is characterized by a furoic acid core substituted with a sulfonylmethyl group and a 4-methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid typically involves the following steps:

    Formation of the Sulfonylmethyl Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with sodium sulfite to form 4-methylbenzyl sulfonate.

    Coupling with Furoic Acid: The sulfonylmethyl intermediate is then coupled with 2-furoic acid under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The furoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated furoic acid derivatives.

Scientific Research Applications

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Comparison with Similar Compounds

Similar Compounds

    5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid: Similar structure but with a 2-methylbenzyl group instead of a 4-methylbenzyl group.

    4-Methylbenzylsulfonyl chloride: A precursor in the synthesis of sulfonylmethyl derivatives.

Uniqueness

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is unique due to the specific positioning of the 4-methylbenzyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5S/c1-10-2-4-11(5-3-10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCWPBSZNPCKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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